molecular formula C13H9ClN2O3 B6393211 4-(3-Carbamoyl-4-chlorophenyl)picolinic acid CAS No. 1261947-33-4

4-(3-Carbamoyl-4-chlorophenyl)picolinic acid

Cat. No.: B6393211
CAS No.: 1261947-33-4
M. Wt: 276.67 g/mol
InChI Key: NIDICRVIMLJVDI-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a picolinic acid backbone substituted with a carbamoyl and a chlorophenyl group, making it a versatile building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoyl-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological processes, including viral replication and cell signaling pathways.

Comparison with Similar Compounds

4-(3-Carbamoyl-4-chlorophenyl)picolinic acid can be compared with other picolinic acid derivatives:

These compounds share a common picolinic acid backbone but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-2-1-7(5-9(10)12(15)17)8-3-4-16-11(6-8)13(18)19/h1-6H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDICRVIMLJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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